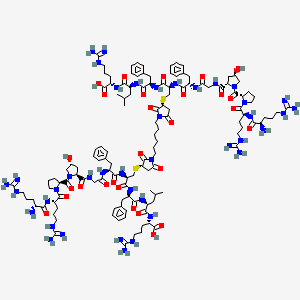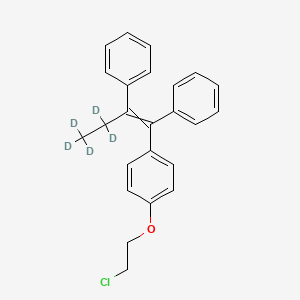
ノラトロピン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Noratropine Hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is derived from the plant Atropa belladonna and is commonly used in scientific research for its pharmacological properties. Noratropine Hydrochloride is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
トロパンアルカロイドの電気化学的N-脱メチル化
ノラトロピン塩酸塩は、トロパンアルカロイドの電気化学的N-脱メチル化に重要な役割を果たしています {svg_1}. このプロセスは、実用的で効率的かつ選択的で、トロパンアルカロイドをそのノルトロパン誘導体に転換します {svg_2}. ノラトロピンは、イプラトロピウムやオキシトロピウム臭化物などの医薬品の半合成のための重要な中間体です {svg_3}.
気管支拡張薬の合成
ノラトロピン塩酸塩は、気管支拡張薬イプラトロピウム臭化物の合成における中間体として使用されます {svg_4}. イプラトロピウム臭化物は、WHOの必須医薬品リストに掲載されており、2008年と2009年の世界売上はそれぞれ8億5000万ドルと9億5000万ドルでした {svg_5}.
グリーンケミストリー
ノラトロピン塩酸塩を使用した電気化学的N-脱メチル化法は、H2O2やm-クロロ過安息香酸(m-CPBA)などの危険な酸化剤、クロロホルムなどの有毒溶媒、金属系触媒を回避します {svg_6}. これは、グリーンケミストリーの分野で貴重な方法です {svg_7}.
機構的研究
機構的研究により、電気化学的N-脱メチル化は、求核剤としての水によって変換されるイミニウム中間体の形成によって進行することが示されています {svg_8}. これは、トロパンアルカロイドの反応機構に関する貴重な洞察を提供します {svg_9}.
5. 医薬品の前駆体となる貴重な物質の合成 ノラトロピン塩酸塩を使用した電気化学的N-脱メチル化の最適化された方法は、スコポラミン、コカイン、ベンザトロピン、ホマトロピン、トロパコカインに適用されてきました {svg_10}. これは、医薬品の前駆体となる貴重な物質を合成するための、トロパンアルカロイドをN-脱メチル化する一般的な方法であることを示しています {svg_11}.
6. 検証済みのUHPLC法の開発と応用 ノラトロピン塩酸塩は、戦略的国家備蓄に保管されている神経剤自動注入器(ATNAA)の解毒剤治療におけるアトロピンとその主要な不純物の定量のための、検証済みのUHPLC法の開発と応用に使用されています {svg_12}.
Safety and Hazards
将来の方向性
Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .
作用機序
Target of Action
Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .
Mode of Action
Noratropine Hydrochloride acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .
Biochemical Pathways
The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, Noratropine Hydrochloride inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .
Pharmacokinetics
Noratropine Hydrochloride is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of Noratropine Hydrochloride is destroyed by enzymatic hydrolysis, especially in the liver .
Result of Action
The molecular and cellular effects of Noratropine Hydrochloride’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .
Action Environment
The action, efficacy, and stability of Noratropine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with Noratropine Hydrochloride increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .
生化学分析
Biochemical Properties
Noratropine Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is produced through the N-demethylation of Atropine . This process involves the formation of an iminium intermediate, which is converted by water as the nucleophile .
Cellular Effects
As a metabolite of Atropine, it may share some of Atropine’s effects, such as acting as an anticholinergic agent .
Molecular Mechanism
The molecular mechanism of Noratropine Hydrochloride involves its production from Atropine through an electrochemical N-demethylation process . This process proceeds by the formation of an iminium intermediate, which is converted by water .
Temporal Effects in Laboratory Settings
It is synthesized in high yield and purity using a convenient liquid–liquid extraction method without any need for chromatographic purification .
Metabolic Pathways
Noratropine Hydrochloride is involved in the metabolic pathway of Atropine, where it is produced through N-demethylation
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Noratropine Hydrochloride involves the reduction of Atropine with sodium borohydride to obtain Noratropine, followed by the addition of hydrochloric acid to obtain Noratropine Hydrochloride.", "Starting Materials": [ "Atropine", "Sodium Borohydride", "Hydrochloric Acid" ], "Reaction": [ "Atropine is dissolved in a mixture of water and ethanol", "Sodium borohydride is added to the mixture and stirred for several hours at room temperature", "The reaction mixture is then acidified with hydrochloric acid", "The resulting solid is filtered and washed with water", "The solid is dried to obtain Noratropine", "Noratropine is dissolved in water", "Hydrochloric acid is added to the solution", "The solution is stirred and the resulting solid is filtered", "The solid is washed with water and dried to obtain Noratropine Hydrochloride" ] } | |
CAS番号 |
75559-01-2 |
分子式 |
C₁₆H₂₂ClNO₃ |
分子量 |
311.8 |
同義語 |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)



![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
